molecular formula C13H18N4OS B2445862 4-methyl-N-(3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl)thiophene-2-carboxamide CAS No. 2034535-36-7

4-methyl-N-(3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl)thiophene-2-carboxamide

Cat. No. B2445862
CAS RN: 2034535-36-7
M. Wt: 278.37
InChI Key: VKULVULXDWGUPE-UHFFFAOYSA-N
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Description

This compound is a next-generation, water-soluble ligand for the copper (I)-catalyzed azide-alkyne cycloaddition (CuAAC) that dramatically accelerates reaction rates and suppresses cell cytotoxicity .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a series of N-((1-methyl-1H-indol-3-yl)methyl)-2-(1H-pyrazol-1-yl or triazolyl)-N-(3,4,5-trimethoxyphenyl)acetamides were synthesized based on the inhibitory effect of CA-4 analogues and indoles on tubulin polymerization . Another study reported the synthesis of novel hydroxamic acids incorporating 1-((1H-1,2,3-Triazol-4-yl)methyl)-3-hydroxyimino-indolin-2-ones .


Molecular Structure Analysis

The molecular structure analysis of similar compounds has been reported. For instance, the crystal structure of 1-((1-methyl-1H-1,2,4-triazol-3-yl) methyl)-3… was studied .


Chemical Reactions Analysis

The chemical reactions of similar compounds have been reported. For instance, a study reported the synthesis of new 5-(1-benzyl-1H-1,2,3… . Another study reported the synthesis of novel hydroxamic acids incorporating 1-((1H-1,2,3-Triazol-4-yl)methyl… .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been reported. For instance, the compounds synthesized are thermally stable (decomposition onset temperatures 147–228 °C), exhibit acceptable densities (1.77–1.80 g cm −3) and optimal oxygen balance (the oxidizer excess coefficients α = 0.42–0.71) .

Scientific Research Applications

Medicinal Chemistry

Thiophene-based analogs, such as the compound , have been the focus of many scientists due to their potential as biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .

Anti-Inflammatory Properties

Thiophene derivatives exhibit many pharmacological properties such as anti-inflammatory . This makes them potentially useful in the development of new anti-inflammatory drugs .

Anticancer Properties

Thiophene derivatives also exhibit anticancer properties . This suggests that the compound could potentially be used in the development of new anticancer treatments .

Antimicrobial Properties

Thiophene derivatives have been found to have antimicrobial properties . This suggests potential applications in the development of new antimicrobial agents .

Industrial Chemistry and Material Science

Thiophene derivatives are utilized in industrial chemistry and material science as corrosion inhibitors . This suggests potential applications in the development of new materials and processes in these fields .

Organic Semiconductors

Thiophene-mediated molecules have a prominent role in the advancement of organic semiconductors . This suggests potential applications in the development of new electronic devices .

Organic Light-Emitting Diodes (OLEDs)

Thiophene-mediated molecules are used in the fabrication of organic light-emitting diodes (OLEDs) . This suggests potential applications in the development of new display technologies .

1,2,3-Triazoles Applications

Even though absent in nature, 1,2,3-triazoles have found broad applications in drug discovery, organic synthesis, polymer chemistry, supramolecular chemistry, bioconjugation, chemical biology, fluorescent imaging, and materials science . This suggests that the compound, which contains a 1,2,3-triazole group, could potentially be used in a wide range of applications .

Mechanism of Action

Target of Action

The primary target of this compound is the Carbonic Anhydrase-II enzyme . Carbonic anhydrases are a family of enzymes that catalyze the rapid conversion of carbon dioxide to bicarbonate and protons, a reaction that occurs rather slowly in the absence of a catalyst.

Mode of Action

The compound interacts with its target, the Carbonic Anhydrase-II enzyme, by direct binding with the active site residues . This interaction results in the inhibition of the enzyme’s activity .

Biochemical Pathways

The inhibition of Carbonic Anhydrase-II enzyme affects the carbon dioxide and bicarbonate conversion pathway . This can have downstream effects on many physiological processes, including respiration and the transport of carbon dioxide/bicarbonate in the blood.

Result of Action

The result of the compound’s action is the moderate inhibition of the Carbonic Anhydrase-II enzyme . This can affect various physiological processes where this enzyme plays a role, potentially leading to observable changes at the molecular and cellular levels.

Action Environment

Environmental factors can influence the action, efficacy, and stability of the compound. For instance, the compound was synthesized via a Suzuki–Miyaura cross-coupling reaction in an aqueous medium . The reaction conditions, including the solvent used and the presence of other substances, can affect the final properties of the compound . Furthermore, the compound’s stability and activity could be influenced by factors such as pH, temperature, and the presence of other biological molecules in its environment.

Safety and Hazards

The safety and hazards of similar compounds have been reported. For instance, the compounds synthesized are thermally stable (decomposition onset temperatures 147–228 °C) .

Future Directions

The future directions of similar compounds have been reported. For instance, a study suggested that the loss of hydrogen bond donor/acceptor group at triazole substituted aryl group of 9e makes the molecule less active than 7b .

properties

IUPAC Name

4-methyl-N-[3-methyl-1-(triazol-1-yl)butan-2-yl]thiophene-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N4OS/c1-9(2)11(7-17-5-4-14-16-17)15-13(18)12-6-10(3)8-19-12/h4-6,8-9,11H,7H2,1-3H3,(H,15,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKULVULXDWGUPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=C1)C(=O)NC(CN2C=CN=N2)C(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N4OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-methyl-N-(3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl)thiophene-2-carboxamide

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